4-(5-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)azetidin-1-yl]carbonyl}-2-furyl)-2-methylbut-3-yn-2-ol
Overview
Description
The compound contains several functional groups including a pyrazole ring, an azetidine ring, a furyl group, and a hydroxyl group. Pyrazole is a heterocyclic aromatic organic compound, and it’s known for its diverse pharmacological effects . Azetidine is a saturated heterocycle with one nitrogen atom and three carbon atoms. The furyl group is a type of aromatic ring derived from furan. The presence of these functional groups could potentially give the compound interesting chemical and biological properties.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps to introduce the different functional groups. Pyrazole compounds can be synthesized through the reaction of α,β-unsaturated carbonyl compounds with hydrazine . Azetidine rings can be formed through a variety of methods, including cyclization reactions . The introduction of the furyl group could potentially be achieved through a coupling reaction .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The pyrazole ring could potentially participate in electrophilic substitution reactions . The azetidine ring could undergo ring-opening reactions under certain conditions . The hydroxyl group could potentially be involved in reactions such as esterification or ether formation.Mechanism of Action
Properties
IUPAC Name |
[3-(3,5-dimethylpyrazol-1-yl)azetidin-1-yl]-[5-(3-hydroxy-3-methylbut-1-ynyl)furan-2-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-12-9-13(2)21(19-12)14-10-20(11-14)17(22)16-6-5-15(24-16)7-8-18(3,4)23/h5-6,9,14,23H,10-11H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXCWZGYIMKOUFU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2CN(C2)C(=O)C3=CC=C(O3)C#CC(C)(C)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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